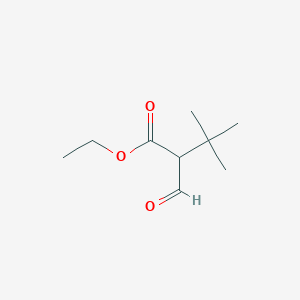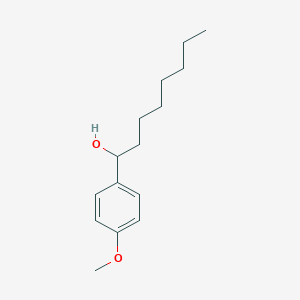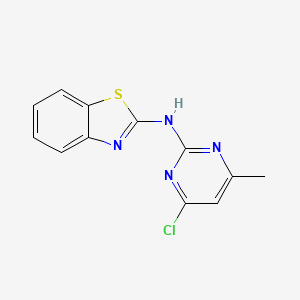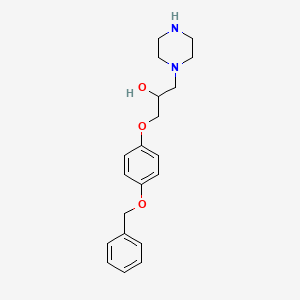![molecular formula C13H14O B13906273 1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
1-Phenylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylbicyclo[221]heptan-2-one is a bicyclic compound with a phenyl group attached to the bicyclo[221]heptan-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone, followed by oxidation to form the desired compound . The reaction conditions typically include the use of a solvent such as toluene and a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Phenylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The compound’s bicyclic structure and phenyl group contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Phenylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: Known for its endocrine-disrupting properties.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Investigated for its potential as an NMDA receptor antagonist.
The uniqueness of 1-Phenylbicyclo[22
Propriétés
Formule moléculaire |
C13H14O |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-phenylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C13H14O/c14-12-8-10-6-7-13(12,9-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clé InChI |
HOSJCPSOQIDTLC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)

![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)


![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)





![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)

